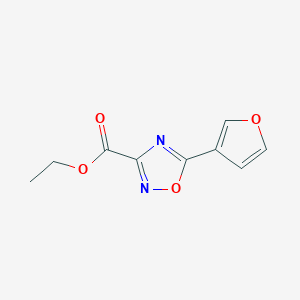

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBAMAXVTKOARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174758 | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086375-75-8 | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

Executive Summary: The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities and its association with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a novel derivative, this compound. This molecule serves as a valuable building block, combining the privileged oxadiazole core with a furan moiety, another heterocycle of significant interest in drug discovery.[3] We present a robust, two-step synthetic pathway, beginning with the preparation of 3-furanecarboxamidoxime, followed by a base-mediated condensation and cyclization with ethyl chlorooximidoacetate. This guide offers in-depth protocols, mechanistic insights, and a complete spectroscopic characterization profile, designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: Strategic Importance in Drug Design

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif

The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention from the scientific community due to its unique chemical properties and broad pharmacological potential.[1][2][4] Functioning as a metabolically stable bioisostere of esters and amides, it allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry. This has led to the incorporation of the 1,2,4-oxadiazole nucleus into a multitude of therapeutic agents with applications spanning anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[1][5]

Rationale for the Target Compound

The strategic combination of the 1,2,4-oxadiazole ring with a 3-furyl substituent and an ethyl carboxylate group at the 3-position creates a trifunctional molecule with significant potential as a versatile synthetic intermediate. The furan ring is a common feature in many bioactive natural products and pharmaceuticals, while the ethyl ester provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol. This guide details a reliable pathway to access this valuable chemical entity.

Synthetic Strategy and Retrosynthetic Analysis

The most reliable and widely adopted methods for constructing the 1,2,4-oxadiazole ring involve the condensation of an amidoxime with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1] For the synthesis of this compound, we have selected the former strategy due to its operational simplicity, high yields, and the ready availability of starting materials.

The retrosynthetic analysis reveals a logical disconnection across the oxadiazole ring, leading back to two key synthons: 3-furoic acid and ethyl chlorooximidoacetate .

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the title compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Instrumentation

All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. Spectroscopic data were acquired on standard laboratory instruments: ¹H and ¹³C NMR (400 MHz), FT-IR (KBr pellet), and LC-MS (ESI).

Step A: Synthesis of 3-Furanecarboxamidoxime

The preparation of the key amidoxime intermediate proceeds via a two-step sequence from 3-furoic acid.

-

Amide Formation: To a solution of 3-furoic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acyl chloride is dissolved in fresh DCM and cooled to 0 °C, followed by the slow addition of aqueous ammonia (2.5 eq). The mixture is stirred for 1 hour, and the resulting precipitate (3-furamide) is filtered, washed with cold water, and dried.

-

Nitrile Formation: The dried 3-furamide (1.0 eq) is suspended in phosphorus oxychloride (3.0 eq) and heated to 80 °C for 3 hours. The reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-cyanofuran.

-

Amidoxime Synthesis: To a solution of 3-cyanofuran (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added. The mixture is refluxed for 6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford 3-furanecarboxamidoxime as a solid, which can be purified by recrystallization.

Step B: Synthesis of this compound

The final cyclization step joins the two key fragments to form the target heterocycle.

Caption: Experimental workflow for the final cyclization step.

-

Reaction Setup: In a round-bottom flask, dissolve 3-furanecarboxamidoxime (1.0 eq) and ethyl chlorooximidoacetate (1.1 eq) in absolute ethanol.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pure solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound were confirmed by comprehensive analysis.

Physical and Analytical Data

| Parameter | Observed Value |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Yield | Typically 65-75% after purification |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone |

Spectroscopic Data Summary

| Technique | Key Signals and Assignments |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.25 (s, 1H, furan C2-H), ~7.55 (t, 1H, furan C5-H), ~7.00 (d, 1H, furan C4-H), 4.50 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~168.5 (C₅-oxadiazole), ~160.0 (C₃-oxadiazole), ~158.0 (Ester C=O), ~145.0 (Furan C2), ~144.5 (Furan C5), ~115.0 (Furan C3), ~110.0 (Furan C4), ~63.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃). |

| FT-IR (KBr, cm⁻¹) | ~1750 (C=O stretch, ester), ~1610 (C=N stretch, oxadiazole), ~1570 (C=C stretch, furan), ~1250 (C-O stretch, ester), ~1100 (C-O-C stretch, furan).[6] |

| LC-MS (ESI+) | m/z = 209.05 [M+H]⁺, 231.03 [M+Na]⁺. |

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring in this synthesis proceeds through a well-established condensation-cyclization mechanism.

-

O-Acylation: The reaction initiates with the nucleophilic attack of the hydroxylamino group of the 3-furanecarboxamidoxime onto the electrophilic carbon of ethyl chlorooximidoacetate. This is facilitated by the base (triethylamine), which deprotonates the hydroxylamine.

-

Cyclization/Dehydration: The resulting O-acylated amidoxime intermediate undergoes an intramolecular cyclization. The amino group attacks the imine carbon, followed by the elimination of a molecule of water, which is driven by the formation of the stable aromatic oxadiazole ring.

Caption: Key steps in the 1,2,4-oxadiazole ring formation.

Conclusion

This technical guide has successfully outlined a reliable and efficient synthetic route for the preparation of this compound. The methodology is built upon established chemical principles, ensuring reproducibility and scalability. The comprehensive characterization data provided serves as a benchmark for future studies and confirms the structural integrity of the target compound. As a versatile chemical intermediate, this molecule holds significant promise for the development of more complex and potentially bioactive compounds, making this guide a valuable resource for professionals in the field of organic synthesis and drug discovery.

References

-

Głuch-Lutwin, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

-

Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(2), 374-399.

-

Głuch-Lutwin, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed.

-

Głuch-Lutwin, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Bora, R. O., et al. (2014).[1][4]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355-369.

-

The Royal Society of Chemistry. (2019). Supporting Information.

-

Al-Amiery, A. A. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Opast Publishing Group.

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

-

NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. NIST Chemistry WebBook.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opastpublishers.com [opastpublishers.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalspub.com [journalspub.com]

Physicochemical properties of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-established pharmacophore present in a variety of biologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The incorporation of a furan ring and an ethyl carboxylate group suggests a molecule with a nuanced electronic profile and potential for diverse chemical interactions, making a thorough understanding of its physicochemical properties essential for its development as a potential therapeutic agent.

This guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Molecular Structure and Predicted Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and the properties that can be inferred from it.

Structure:

Predicted Physicochemical Properties Summary:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈N₂O₄ | Based on structural components. |

| Molecular Weight | 224.18 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature. | Heterocyclic compounds with similar complexity are often crystalline solids.[3] |

| Melting Point | Expected to be in the range of 80-150 °C. | Dependent on crystal lattice energy and intermolecular forces. Similar structures like ethyl 5-phenyl-1,3-oxazole-4-carboxylate have a melting point of 32-35 °C, though the 1,2,4-oxadiazole ring may lead to different packing.[4] |

| Solubility | Moderately polar; soluble in many organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The ester and heterocyclic rings provide polarity, but the overall structure is largely non-polar.[3] |

| Thermal Stability | Expected to be stable up to around 200-250 °C. | Polynitrogenated heterocyclic compounds often exhibit high thermal stability.[5][6] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the chemical identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the standard internal reference.

¹H NMR Spectroscopy:

-

Aromatic Protons (Furan Ring): Expected in the downfield region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling constants will be indicative of the 3-substitution pattern.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.2-1.5 ppm).

¹³C NMR Spectroscopy:

-

Oxadiazole Ring Carbons: Typically resonate at approximately δ 160-170 ppm.[7]

-

Ester Carbonyl Carbon: Expected around δ 160-165 ppm.

-

Furan Ring Carbons: Will appear in the aromatic region (δ 110-150 ppm).

-

Ethyl Group Carbons: The methylene carbon will be around δ 60-65 ppm, and the methyl carbon around δ 14-16 ppm.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs should be used.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorption Bands:

-

C=O Stretching (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C=N Stretching (Oxadiazole): Typically observed in the 1610-1650 cm⁻¹ region.[7]

-

C-O-C Stretching (In-ring and Ester): Found within the 1000-1300 cm⁻¹ region.[7]

-

Aromatic C-H Stretching (Furan): Usually appears above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (224.18 g/mol ) should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) from the ester, or cleavage of the furan or oxadiazole rings.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds.

Causality Behind Experimental Choices: Reversed-phase HPLC with a C18 column is the standard for moderately polar organic molecules. A gradient elution is often used initially to determine the optimal mobile phase composition for good peak shape and resolution. A UV-Vis detector is suitable as the aromatic rings are expected to absorb UV light.

Experimental Protocol: HPLC

-

Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).

-

Data Analysis: Integrate the peak areas to determine the purity of the compound. The retention time is used for identification under specific conditions.

Workflow for HPLC Method Development

Caption: A typical workflow for developing an HPLC method for purity analysis.

Thermal Analysis

Thermal analysis techniques provide insights into the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion.

Causality Behind Experimental Choices: Heating the sample under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and allows for the observation of clean thermal transitions like melting. A controlled heating rate ensures thermal equilibrium and accurate temperature measurement.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol: TGA

-

Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

-

Instrumentation: Use a Thermogravimetric Analyzer.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The temperature at which significant mass loss begins is taken as the decomposition temperature.[5][9]

Logical Flow of Thermal Analysis

Caption: The logical flow for comprehensive thermal characterization.

Conclusion

A thorough characterization of the physicochemical properties of this compound is paramount for its advancement in any research and development pipeline. This guide outlines the essential experimental protocols, grounded in established scientific principles, to ensure the generation of reliable and reproducible data. By systematically applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can build a robust data package to support further studies in drug discovery and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

- MDPI. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

- MDPI. (n.d.). Thermal decomposition and combustion of hybrid heterocyclic compounds.

- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- ResearchGate. (n.d.). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques.

- ResearchGate. (n.d.). (PDF) Synthesis and characterization of oxadiazole compounds derived from naproxen.

- BenchChem. (n.d.). Ethyl oxazole-4-carboxylate | 23012-14-8.

- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.

- ResearchGate. (2016). How did the results of thin layer chromatography of synthesis oxadiazole ?.

- PMC - NIH. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.

- Unknown Source. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.

- PMC - PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

-

MDPI. (n.d.). 5-Furan-2yl[5][7][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][7][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from

- PubChem. (n.d.). Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838.

- ResearchGate. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- Journal of Pharma and Biomedics. (n.d.). View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- Unknown Source. (n.d.).

- Journal of Medicinal Chemistry. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- ResearchGate. (n.d.). SYNTHESIS, ANTIMICROBIAL EVALUATION AND IN SILICO STUDIES OF THE (E)-3-(ARYL)-5-STYRYL-1,2,4-OXADIAZOLES.

-

SpectraBase. (n.d.). [7][9]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from

- Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES.

- ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

- Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.

- ChemicalBook. (n.d.). 33545-40-3(ETHYL 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLATE) Product Description.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpbsci.com [jpbsci.com]

- 3. benchchem.com [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. journalspub.com [journalspub.com]

An In-depth Technical Guide to Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of a drug discovery program's success. Among the myriad of heterocyclic systems, the 1,2,4-oxadiazole ring has garnered significant attention. Its utility stems from its unique bioisosteric properties, acting as a metabolically stable replacement for ester and amide functionalities, and its capacity to engage in a wide array of biological interactions. This guide provides a comprehensive technical overview of a specific, promising derivative: Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its synthesis and properties can be confidently extrapolated from established chemical principles and the extensive literature on related analogues.

Molecular Overview and Physicochemical Profile

This compound is a multifaceted molecule that integrates three key functional domains: a 1,2,4-oxadiazole core, a 3-furyl substituent, and an ethyl carboxylate group. Each of these components imparts distinct physicochemical and pharmacological properties, making the overall molecule a subject of considerable interest for rational drug design.

| Property | Predicted Value | Significance in a Drug Discovery Context |

| Molecular Formula | C9H8N2O4 | Provides the elemental composition. |

| Molecular Weight | 208.17 g/mol | A low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 5 (N and O atoms) | These sites are crucial for potential interactions with biological targets. |

| LogP (Predicted) | ~1.5 - 2.5 | This predicted lipophilicity suggests a good balance between aqueous solubility and membrane permeability. |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation of a synthesized molecule relies on a suite of spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characterization profile for this compound can be anticipated:

-

1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and distinct signals for the protons on the furan ring (typically in the aromatic region, 6.5-8.0 ppm). The specific coupling patterns of the furan protons will confirm the 3-substitution pattern.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would reveal the presence of the carbonyl carbon of the ester at the lower field (around 160-170 ppm), carbons of the oxadiazole and furan rings in the aromatic region (110-170 ppm), and the aliphatic carbons of the ethyl group at the higher field.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (around 1730-1750 cm-1), as well as characteristic bands for the C=N and C-O-C stretching of the oxadiazole and furan rings.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 208.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a reliable and well-documented synthetic pathway common for 1,2,4-oxadiazoles. The proposed method involves the reaction of a furan-derived amidoxime with a derivative of oxalic acid.

Rationale for the Synthetic Approach

This synthetic strategy is chosen for its efficiency and the ready availability of the starting materials. The formation of the 1,2,4-oxadiazole ring from an amidoxime and an activated carboxylic acid derivative is a robust and high-yielding reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Furanecarboxamidoxime

-

To a solution of 3-furonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 3-furanecarboxamidoxime.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the 3-furanecarboxamidoxime (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

To this solution, add ethyl oxalyl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

The reaction is then heated to 80-100°C for 2-4 hours to facilitate the cyclization and dehydration to form the oxadiazole ring.

-

After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery and Development

The unique structural amalgamation in this compound positions it as a compelling candidate for various therapeutic areas. The 1,2,4-oxadiazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The furan ring is also a common motif in many approved drugs and natural products, contributing to target binding and modulating pharmacokinetic properties.

Hypothetical Mechanism of Action: Targeting Inflammatory Pathways

Given the known anti-inflammatory properties of many 1,2,4-oxadiazole derivatives, it is plausible that this compound could act as an inhibitor of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Visualizing a Potential Signaling Pathway

Caption: Hypothetical inhibition of the COX pathway by the target molecule.

Conclusion

This compound represents a molecule of significant potential for researchers in the field of drug discovery. While it may not be a commercially available compound, its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activity. This guide provides a solid foundation for its synthesis, characterization, and exploration in various therapeutic contexts. The strategic combination of the 1,2,4-oxadiazole core with a furan moiety offers a rich area for further investigation and lead optimization.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]

-

PubChem. (n.d.). Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Retrieved from [Link]

-

de Oliveira, C. S., Lacerda, D. I., & de Lima, M. E. F. (2017). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 22(10), 1694. [Link]

Sources

- 1. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Biological Activity of Furan-Containing 1,2,4-Oxadiazoles

Abstract: The convergence of privileged scaffolds in medicinal chemistry often yields hybrid structures with enhanced biological activity and novel mechanisms of action. This guide provides an in-depth technical exploration of furan-containing 1,2,4-oxadiazoles, a class of heterocyclic compounds demonstrating significant therapeutic potential. The 1,2,4-oxadiazole ring serves as a versatile pharmacophore and a bioisostere for amide and ester groups, improving pharmacokinetic properties, while the furan moiety is integral to the bioactivity of numerous natural and synthetic compounds.[1][2] We will dissect the core synthetic strategies, detail the principal biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and provide validated, step-by-step experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of new therapeutic agents.

The Strategic Amalgamation of Furan and 1,2,4-Oxadiazole Scaffolds

In the landscape of medicinal chemistry, both the furan ring and the 1,2,4-oxadiazole nucleus are considered "privileged structures" due to their frequent appearance in biologically active compounds.[2][3] The furan ring, a five-membered aromatic heterocycle, is a key component in compounds with a wide array of pharmacological effects, including antimicrobial and anticancer properties.[4][5] Its unique electronic and steric properties allow it to act as a versatile linker or a pharmacophoric element.[1]

The 1,2,4-oxadiazole ring is an electron-poor azole that is notably stable to metabolic degradation.[5] A key feature driving its use in drug design is its role as a bioisostere for esters and amides. This substitution can enhance metabolic stability, improve cell permeability, and provide a rigid scaffold to orient substituents for optimal receptor binding, all while retaining the capacity for hydrogen bonding.[6]

The rationale for combining these two moieties is compelling. The resulting hybrid molecules are expected to benefit from the biological relevance of the furan ring and the advantageous physicochemical properties of the 1,2,4-oxadiazole core. This guide explores the tangible outcomes of this strategy, focusing on the synthesis, mechanism, and evaluation of these potent compounds.

Synthetic Strategies for Furan-Containing 1,2,4-Oxadiazoles

The most prevalent and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or ester.[1] This approach allows for modular assembly, where the furan moiety can be incorporated via either the amidoxime or the acylating agent.

Core Synthesis Pathway: Furan-2-Carboximidamide Route

A common and reliable pathway begins with the conversion of furan-2-carbonitrile to furan-2-carboximidamide (a furan-containing amidoxime) by reaction with hydroxylamine. This key intermediate is then acylated with a suitable carboxylic acid or acyl chloride, followed by a dehydrative cyclization reaction to form the 1,2,4-oxadiazole ring. The choice of coupling agents (for carboxylic acids) or the use of a base (for acyl chlorides) is critical for high yields. Microwave-assisted synthesis has emerged as an efficient method to accelerate the final cyclization step.[7]

Caption: General workflow for the synthesis of furan-containing 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 3-(Furan-2-yl)-5-phenyl-1,2,4-oxadiazole

This protocol is a representative example, demonstrating a self-validating system through sequential, characterizable steps.

Step 1: Synthesis of Furan-2-carboximidamide

-

To a solution of furan-2-carbonitrile (10 mmol, 1 eq.) in a 1:1 mixture of ethanol and water (50 mL), add sodium bicarbonate (15 mmol, 1.5 eq.) and hydroxylamine hydrochloride (12 mmol, 1.2 eq.).

-

Reflux the reaction mixture for 6-8 hours, monitoring the consumption of the starting nitrile by Thin Layer Chromatography (TLC).

-

Causality: The basic medium is necessary to free the hydroxylamine base from its hydrochloride salt. Refluxing provides the activation energy for the addition of hydroxylamine to the nitrile.

-

-

After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime.

-

Purify by recrystallization from an ethanol/hexane mixture to obtain furan-2-carboximidamide as a white solid. Characterize by ¹H NMR and Mass Spectrometry to validate its structure before proceeding.

Step 2: Synthesis of 3-(Furan-2-yl)-5-phenyl-1,2,4-oxadiazole

-

In a round-bottom flask, dissolve furan-2-carboximidamide (5 mmol, 1 eq.) in anhydrous pyridine (20 mL) and cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride (5.5 mmol, 1.1 eq.) dropwise to the stirred solution.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction, driving the formation of the O-acyl intermediate.

-

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Transfer the reaction mixture to a sealed microwave vessel and irradiate at 120°C for 20-30 minutes.

-

Trustworthiness: Microwave heating provides rapid and uniform energy transfer, significantly reducing the time required for the thermally-induced dehydrative cyclization compared to conventional heating, often leading to cleaner reactions and higher yields.

-

-

After cooling, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 3-(furan-2-yl)-5-phenyl-1,2,4-oxadiazole.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Biological Activities & Mechanisms of Action

Furan-containing 1,2,4-oxadiazoles exhibit a remarkable breadth of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

This class of compounds has demonstrated potent cytotoxicity against a panel of human cancer cell lines.[8] The mechanism is often multi-faceted, involving the inhibition of key signaling proteins and the induction of programmed cell death.

-

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in cancer cells and drive proliferation.[9][10] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.[11] Some derivatives also induce apoptosis through the upregulation of the p53 tumor suppressor protein and by inhibiting other critical enzymes like topoisomerase II.[11][12]

Caption: Simplified pathway showing EGFR inhibition by furan-oxadiazole compounds.

Table 1: Selected Anticancer Activities of Furan-Containing 1,2,4-Oxadiazole Derivatives

| Compound ID / Description | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | MCF-7 (Breast) | 4.06 | [5] |

| 3-(Furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | HT-29 (Colon) | 1.45 | [8] |

| Benzofuran-fused 1,2,4-oxadiazole (Compound 5d) | A549 (Lung) | 6.3 | [4] |

| 5-(5-Fluorouracil-yl)-3-phenyl-1,2,4-oxadiazole | A549 (Lung) | 0.18 | [2] |

| 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | DLD1 (Colorectal) | 0.35 |[13] |

Note: Structures are described as some papers use complex numbering. IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

Derivatives incorporating a furan or nitro-furan ring have shown potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][14]

-

Mechanism of Action: While not always fully elucidated, proposed mechanisms include the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) involved in cell wall synthesis.[1] For nitro-furan derivatives, the mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species, which are cytotoxic and damage microbial DNA and proteins.[14]

Table 2: Selected Antimicrobial Activities of Furan-Containing 1,2,4-Oxadiazole Derivatives

| Compound ID / Description | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Amino-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole derivative | Staphylococcus aureus | 0.15 | [1] |

| 5-Amino-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole derivative | Escherichia coli | 0.05 | [1] |

| 1,3,4-Oxadiazole derivative (LMM6) | Candida albicans | 8 - 32 | [15] |

| Furan-containing triazole-thiol (related scaffold) | Pseudomonas aeruginosa | 12.1 (zone of inhib.) |[16] |

Note: MIC is the Minimum Inhibitory Concentration. Some data is for related scaffolds to show the furan moiety's contribution.

Anti-inflammatory Activity

The 1,2,4-oxadiazole scaffold has been integrated into structures designed as anti-inflammatory agents, with the furan ring serving to modulate activity and selectivity.

-

Mechanism of Action: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[17][18] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] The planar, aromatic nature of the furan-oxadiazole system can facilitate binding within the COX-2 active site.[20]

Methodologies for Biological Evaluation

Rigorous and reproducible biological evaluation is paramount. The following protocols for primary screening are designed to be self-validating through the inclusion of appropriate controls.

Caption: High-level workflow for primary biological evaluation of new compounds.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Self-Validation: Include the following controls:

-

Untreated Control: Cells with fresh medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds (ensures the solvent has no intrinsic toxicity).

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to validate assay sensitivity.

-

Blank Control: Wells with medium only (no cells) for background absorbance subtraction.

-

-

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[23]

-

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][24]

-

Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.[25][26]

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound, bringing the final volume to 100 µL.

-

Self-Validation: Include the following controls:

-

Growth Control: Wells with inoculum and broth only (no compound) to ensure the microorganism is viable.

-

Sterility Control: Wells with broth only (no inoculum) to check for contamination of the medium.

-

Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to validate the susceptibility of the test strain.

-

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

Structure-Activity Relationships (SAR)

Analysis of various studies reveals key structural features that govern the biological activity of furan-containing 1,2,4-oxadiazoles:

-

Substituents on the Phenyl Ring (at C5): For anticancer activity, the substitution pattern on a phenyl ring at the 5-position of the oxadiazole is critical. Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or multiple methoxy groups often enhance cytotoxicity.[8][13] This suggests that electronic and steric factors on this ring strongly influence target binding affinity.

-

The Furan Moiety: The presence of the furan ring itself is often crucial for activity. In some antimicrobial series, the addition of a nitro group at the 5-position of the furan ring (a classic nitrofuran pharmacophore) dramatically increases potency.[14]

-

Linker and Overall Structure: The rigidity of the oxadiazole ring acts as a non-flexible linker. The overall planarity and electronic distribution of the molecule are key determinants of activity, particularly for compounds that act by intercalating with DNA or binding to flat enzymatic pockets.

Conclusion and Future Perspectives

The strategic fusion of the furan and 1,2,4-oxadiazole scaffolds has yielded a robust class of molecules with significant and diverse biological activities. Their modular synthesis allows for extensive chemical exploration, and their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models validates them as high-value starting points for drug discovery programs.

Future research should focus on elucidating more detailed mechanisms of action for the most potent compounds, including the identification of specific kinase targets or microbial enzymes. Furthermore, optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds will be crucial for translating the promising in vitro data into in vivo efficacy and, ultimately, clinical potential. The exploration of novel substitutions on both the furan and the second aromatic ring will undoubtedly uncover next-generation agents with improved potency and selectivity.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

National Institutes of Health (NIH). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. [Link]

-

National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

-

MDPI. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Henrik's Lab (YouTube). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). [Link]

-

National Institutes of Health (NIH). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

-

ResearchGate. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]

-

National Institutes of Health (NIH). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]

-

ResearchGate. Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Fused Benzofuran Derivatives. [Link]

-

National Institutes of Health (NIH). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link]

-

JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

-

National Institutes of Health (NIH). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. [Link]

-

National Institutes of Health (NIH). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

-

ResearchGate. Furan Derivatives as Selective COX-2 Inhibitors. [Link]

-

MDPI. Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

MDPI. Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

National Institutes of Health (NIH). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

-

National Institutes of Health (NIH). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]

-

PubMed. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. [Link]

-

National Institutes of Health (NIH). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. [Link]

-

National Institutes of Health (NIH). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. [Link]

-

PubMed. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]

-

National Institutes of Health (NIH). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

-

Frontiers. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. [Link]

-

ResearchGate. Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. [Link]

-

National Institutes of Health (NIH). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. [Link]

Sources

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 17. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. youtube.com [youtube.com]

- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Spectroscopic Characterization of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented is synthesized from established principles of spectroscopy and comparative analysis of structurally related compounds.

Molecular Structure and Key Features

This compound possesses a unique combination of three key structural motifs: an ethyl ester group, a 1,2,4-oxadiazole ring, and a 3-substituted furan ring. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Understanding the interplay of these components is crucial for the accurate interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the furan ring protons.

-

Ethyl Group: The ethyl group will manifest as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen atom will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the methylene protons.

-

Furan Ring: The 3-substituted furan ring will exhibit a unique pattern of three protons. The proton at the C2 position is expected to be the most deshielded, appearing as a distinct singlet or a narrow triplet depending on the coupling with the C4 proton. The protons at the C4 and C5 positions will likely appear as multiplets or distinct doublets of doublets, with their chemical shifts influenced by the oxadiazole ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

-

Ethyl Group: Two distinct signals are expected for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.

-

Oxadiazole Ring: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to have characteristic chemical shifts in the aromatic region, typically between 150 and 170 ppm.

-

Furan Ring: The four carbons of the furan ring will each produce a unique signal, with their chemical shifts influenced by the point of attachment to the oxadiazole ring and the inherent electronic properties of the furan system.

-

Carbonyl Carbon: The carbonyl carbon of the ethyl ester will appear as a distinct, deshielded signal, typically in the range of 160-170 ppm.

Table 1: Predicted NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₂-) | ~4.4 (quartet) | ~62 |

| Ethyl (-CH₃) | ~1.4 (triplet) | ~14 |

| Furan (C2-H) | ~8.0-8.5 | ~140-145 |

| Furan (C4-H) | ~6.8-7.2 | ~110-115 |

| Furan (C5-H) | ~7.6-8.0 | ~145-150 |

| Oxadiazole (C3) | - | ~155-160 |

| Oxadiazole (C5) | - | ~165-170 |

| Carbonyl (C=O) | - | ~160-165 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the heterocyclic rings.

-

C=O Stretch: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, corresponding to the carbonyl group of the ethyl ester.

-

C=N Stretch: The C=N stretching vibration of the oxadiazole ring is expected to appear in the range of 1600-1650 cm⁻¹.

-

C-O Stretch: The C-O stretching vibrations of the ester and the oxadiazole and furan rings will likely result in several bands in the fingerprint region (1000-1300 cm⁻¹).

-

Aromatic C-H Stretch: The C-H stretching vibrations of the furan ring are expected to appear above 3000 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=N (Oxadiazole) | 1600 - 1650 | Medium |

| C-O (Ester, Rings) | 1000 - 1300 | Medium to Strong |

| Aromatic C-H | > 3000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Molecular Ion Peak

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈N₂O₄), which is 208.17 g/mol . The presence of two nitrogen atoms will result in an odd molecular weight, consistent with the nitrogen rule.

Fragmentation Pattern

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the Ethoxy Group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 163.

-

Loss of Ethyl Formate: A common fragmentation pathway for ethyl esters is the loss of a neutral molecule of ethyl formate, which would lead to a significant fragment ion.

-

Cleavage of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo characteristic cleavage, leading to fragments containing the furan ring and parts of the oxadiazole ring. The main fragmentation process for 1,2,4-oxadiazoles often involves cleavage at the 1-5 and 3-4 bonds.[1]

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, although this is typically less favorable than the cleavage of the more labile ester and oxadiazole moieties.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized experimental protocols for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways consistent with the molecular structure.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic integration of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of the target compound.

This integrated approach ensures a high degree of confidence in the structural assignment. The NMR data provides the core atomic connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and offers additional structural clues through its fragmentation pattern.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By understanding these expected spectroscopic signatures, researchers and drug development professionals can confidently identify and characterize this compound, facilitating its further investigation and application in various scientific endeavors. The provided experimental protocols offer a solid foundation for obtaining high-quality data, which is the cornerstone of robust scientific research.

References

- The Royal Society of Chemistry. Supporting Information.

- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

-

National Institutes of Health. Synthesis and Screening of New[2][3][4]Oxadiazole,[2][4][5]Triazole, and[2][4][5]Triazolo[4,3-b][2][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available from:

-

MDPI. 5-Furan-2yl[2][3][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][4][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from:

-

ResearchGate. SYNTHESIS, ANTIMICROBIAL EVALUATION AND IN SILICO STUDIES OF THE (E)-3-(ARYL)-5-STYRYL-1,2,4-OXADIAZOLES. Available from: [Link]

-

ResearchGate. Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

The Untapped Therapeutic Potential of 5-(3-Furyl)-1,2,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere for ester and amide functionalities.[1] Concurrently, the furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous pharmacologically active compounds, contributing to a spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory effects.[2] This technical guide delves into the prospective therapeutic applications of a unique chemical entity that marries these two privileged structures: 5-(3-furyl)-1,2,4-oxadiazole derivatives. While direct research on this specific scaffold is nascent, this document synthesizes data from closely related analogues to build a compelling case for its investigation and to provide a foundational framework for researchers and drug development professionals. We will explore the rationale behind the selection of the 3-furyl isomer, propose robust synthetic strategies, and outline potential therapeutic avenues, complete with hypothetical mechanisms of action and detailed experimental protocols to guide future research.

Introduction: The Strategic Fusion of a Privileged Heterocycle and a Versatile Bioisostere

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical spaces. The 1,2,4-oxadiazole ring system has garnered significant attention due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, making it an effective bioisosteric replacement for esters and amides.[1] This has led to its incorporation into a wide array of drug candidates with diverse biological activities.[3]

The furan ring, particularly as a substituent, offers a unique electronic and steric profile compared to more common aryl groups like phenyl.[2] The choice of the 3-furyl isomer is deliberate; its distinct electronic distribution and potential for specific vector interactions with biological targets make it an intriguing, and underexplored, alternative to the more commonly studied 2-furyl derivatives. The 3-furyl moiety can serve as a bioisostere for a phenyl ring, potentially improving metabolic stability and modulating receptor interactions.[4]

This guide posits that the convergence of the 1,2,4-oxadiazole core with a 3-furyl substituent at the 5-position presents a promising, yet largely untapped, area for drug discovery. We will now explore the potential therapeutic landscapes for these novel derivatives.

Proposed Synthetic Pathways

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature.[5] The most common and versatile approach involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with an acylating agent. For the synthesis of 5-(3-furyl)-1,2,4-oxadiazole derivatives, two primary retrosynthetic routes are proposed, depending on the desired substituent at the 3-position of the oxadiazole ring.

General Synthesis Protocol via Acylation of an Amidoxime

A reliable method for the synthesis of the target compounds involves the coupling of a desired amidoxime with 3-furoic acid, followed by cyclodehydration.

Step-by-Step Protocol:

-

Activation of 3-Furoic Acid: To a solution of 3-furoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Coupling with Amidoxime: Add the desired amidoxime (1 equivalent) to the reaction mixture. If the amidoxime is in its hydrochloride salt form, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free base. Stir the reaction at room temperature for 12-24 hours.

-

Cyclodehydration: Upon completion of the coupling reaction (monitored by TLC or LC-MS), the intermediate O-acyl amidoxime is cyclized. This can often be achieved by heating the reaction mixture at reflux for 4-8 hours. Alternatively, the solvent can be removed, and the residue can be heated in a high-boiling point solvent like toluene or xylene.

-

Work-up and Purification: After cooling, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Proposed synthetic workflow for 5-(3-furyl)-1,2,4-oxadiazole derivatives.

Potential Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of 1,2,4-oxadiazoles and furan-containing compounds, several therapeutic areas present themselves as prime targets for the investigation of 5-(3-furyl)-1,2,4-oxadiazole derivatives.

Anticancer Activity

A multitude of 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[6] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways implicated in tumorigenesis, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

Hypothetical Mechanism of Action: VEGFR-2 Inhibition